molecular formula C34H68N2S4 B3051964 tetrakis(2-ethylhexyl) thiuram disulfide CAS No. 37437-21-1

tetrakis(2-ethylhexyl) thiuram disulfide

Cat. No.: B3051964
CAS No.: 37437-21-1
M. Wt: 633.2 g/mol
InChI Key: VTEKOFXDMRILGB-UHFFFAOYSA-N
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Description

Tetrakis(2-ethylhexyl) thiuram disulfide is an organic sulfur compound with the chemical formula C34H68N2S4. It is a colorless, transparent liquid with a weak, distinctive odor. This compound is known for its stability in air and water, low volatility, and surface activity .

Chemical Reactions Analysis

Tetrakis(2-ethylhexyl) thiuram disulfide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetrakis(2-ethylhexyl) thiuram disulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrakis(2-ethylhexyl) thiuram disulfide involves its interaction with various molecular targets and pathways. It can act as a sulfur donor in chemical reactions, facilitating the formation of sulfur-containing compounds. Additionally, its surface-active properties enable it to interact with biological membranes and proteins, potentially disrupting their function .

Comparison with Similar Compounds

Tetrakis(2-ethylhexyl) thiuram disulfide is unique compared to other thiuram disulfides due to its specific structure and properties. Similar compounds include:

    Tetraethylthiuram disulfide: Known for its use as a rubber vulcanizing agent.

    Tetramethylthiuram disulfide: Commonly used in agriculture as a fungicide.

    Tetrabutylthiuram disulfide: Used in various industrial applications.

These compounds share similar chemical properties but differ in their specific applications and effectiveness in various fields.

Properties

IUPAC Name

bis(2-ethylhexyl)carbamothioylsulfanyl N,N-bis(2-ethylhexyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N2S4/c1-9-17-21-29(13-5)25-35(26-30(14-6)22-18-10-2)33(37)39-40-34(38)36(27-31(15-7)23-19-11-3)28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKOFXDMRILGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=S)SSC(=S)N(CC(CC)CCCC)CC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894019
Record name Tetrakis(2-ethylhexyl)thiuram disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

37437-21-1
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N′,N′-tetrakis(2-ethylhexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37437-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioperoxydicarbonic diamide (((H2N)C(S))2S2), N,N,N',N'-tetrakis(2-ethylhexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037437211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-ethylhexyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrakis(2-ethylhexyl)thiuram disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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